N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-17-8-6-15(7-9-17)18(22-10-12-24-13-11-22)14-21-19(23)16-4-2-1-3-5-16/h6-9,16,18H,1-5,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQWHITXWDGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-fluorophenyl)-2-morpholinoethanol. This can be achieved by reacting 4-fluorobenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.
Amidation Reaction: The intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the morpholinoethyl moiety can influence the compound’s solubility and bioavailability. The cyclohexanecarboxamide structure provides a stable framework that can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)cyclohexanecarboxamide: Lacks the morpholinoethyl group, which may affect its solubility and biological activity.
N-(2-(4-chlorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and binding properties.
Uniqueness
N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide is unique due to the combination of its fluorophenyl group, which can enhance binding interactions, and the morpholinoethyl moiety, which improves solubility and bioavailability. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a cyclohexanecarboxamide moiety and a morpholinoethyl substituent, which contribute to its unique pharmacological profile. The presence of the 4-fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for disease pathways, similar to other morpholino derivatives.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Pathway Interference : By affecting key cellular pathways, the compound may induce apoptosis in cancer cells or exhibit antimicrobial properties.
Pharmacological Activities
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. For instance:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by inducing cell cycle arrest and apoptosis in tumor cells.
- Antimicrobial Properties : The compound has shown promise in preliminary screenings against various bacterial strains, indicating potential as an antimicrobial agent.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Studies
-
Anticancer Efficacy : A study investigated the effects of the compound on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at low concentrations.
"The compound demonstrated significant anticancer activity, particularly against breast and lung cancer cell lines" .
-
Antimicrobial Testing : In vitro assays evaluated the antimicrobial efficacy against common pathogens. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli.
"Inhibition zones were significantly larger than those observed with standard antibiotics" .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions:
Formation of the morpholine-phenylethylamine intermediate : Reacting 4-fluorophenyl derivatives with morpholine under nucleophilic substitution conditions.
Coupling with cyclohexanecarboxamide : The intermediate reacts with cyclohexanecarboxylic acid chloride in basic conditions (e.g., using triethylamine as a base) .
- Optimization : Parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature control (reflux vs. room temperature), and catalyst choice (e.g., DMAP for acylation) significantly impact yield and purity. High-throughput screening can expedite condition optimization .
Q. How can researchers verify the structural integrity and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons), morpholine ring (δ ~3.6–3.8 ppm for N–CH), and cyclohexane carboxamide (δ ~1.2–2.1 ppm for cyclohexyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z ~375.2).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. What structural features contribute to its potential biological activity?
- Answer :
- The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability .
- The morpholine ring introduces hydrogen-bonding capability, potentially modulating interactions with enzymes or receptors .
- The cyclohexanecarboxamide moiety provides conformational rigidity, influencing binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific biological targets?
- Answer :
- Core Modifications :
- Replace the morpholine ring with piperazine or thiomorpholine to alter electronic and steric properties .
- Introduce substituents (e.g., methyl, chloro) on the cyclohexane ring to probe steric effects.
- Biological Assays :
- Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics .
- Compare IC values in cell-based assays (e.g., cancer cell proliferation inhibition) to establish SAR trends .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Answer :
- Variable Control : Ensure consistent assay conditions (e.g., cell line origin, serum concentration, incubation time). Discrepancies in IC values may arise from differences in cell permeability or metabolic stability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might influence activity .
- Computational Modeling : Molecular dynamics simulations can predict binding modes and explain variations in potency across structural analogs .
Q. What strategies are effective for analyzing interactions between this compound and biological macromolecules?
- Answer :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding interactions at atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic contributions .
- Mutagenesis Studies : Introduce point mutations in the target protein (e.g., replacing key residues like Asp86 in a binding pocket) to validate interaction hotspots .
Q. How can in silico methods guide the design of derivatives with improved pharmacokinetic properties?
- Answer :
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
- Molecular Docking : Prioritize derivatives with stronger predicted binding energies (e.g., Glide XP scores) to reduce experimental screening load .
- QSAR Models : Train models on existing data to correlate structural descriptors (e.g., logP, polar surface area) with solubility or clearance rates .
Key Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis for faster reaction times and higher yields .
- Data Reproducibility : Use standardized purity thresholds (e.g., ≥95% by HPLC) and report solvent traces (e.g., residual DMSO) in biological assays .
- Collaborative Workflows : Integrate medicinal chemistry, computational biology, and pharmacology teams to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
